Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate
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Description
This compound is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a dimethylcarbamoyl group, which is derived from dimethylcarbamic acid .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and dimethylcarbamoyl groups. The quinoline moiety could potentially undergo electrophilic aromatic substitution reactions. The dimethylcarbamoyl group might be susceptible to reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar dimethylcarbamoyl group might increase its solubility in polar solvents .Safety and Hazards
Properties
IUPAC Name |
methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-18(2)17(22)13-6-7-14-12(11-13)5-4-10-19(14)15(20)8-9-16(21)23-3/h6-9,11H,4-5,10H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVFJCHQANKEJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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